Boc-D-Phe(4-I)-OH

描述

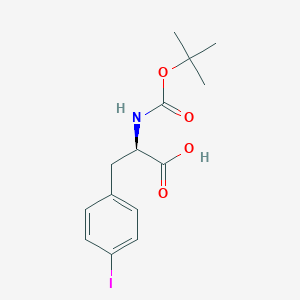

Boc-D-Phe(4-I)-OH: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and an iodine atom at the para position of the phenyl ring. It is commonly used in peptide synthesis and as an intermediate in pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with L-phenylalanine.

Iodination: The hydrogen atom on the benzene ring of L-phenylalanine is replaced with an iodine atom using an iodinating agent.

Amino Protection: The amino group of the iodinated phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to yield Boc-D-Phe(4-I)-OH.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

化学反应分析

Types of Reactions:

Substitution Reactions: Boc-D-Phe(4-I)-OH can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in peptide coupling reactions where the Boc-protected amino acid is coupled with other amino acids to form peptides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Peptide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Major Products:

Substitution Products: Depending on the nucleophile, products such as azido-phenylalanine or cyano-phenylalanine can be formed.

Peptides: this compound is incorporated into peptide chains, forming various peptides used in research.

科学研究应用

Peptide Synthesis

Key Role in Peptide Formation

Boc-D-phenylalanine (4-iodo) serves as a crucial building block in the synthesis of peptides. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective coupling reactions, preventing unwanted side reactions during the synthesis process. This makes it particularly valuable in creating peptides with specific biological activities.

Case Study: Novel Peptide Synthesis

A study highlighted the successful incorporation of Boc-D-phenylalanine (4-iodo) into novel peptides aimed at enhancing therapeutic efficacy. The synthesized peptides demonstrated improved stability and biological activity compared to traditional peptide constructs .

Drug Development

Targeting Specific Receptors

The unique properties of Boc-D-phenylalanine (4-iodo) make it a valuable component in drug design, particularly for targeting specific receptors. Its structural features enhance the efficacy of drugs while potentially reducing side effects.

Case Study: Inhibition of Cytochrome P450 Enzymes

Research indicates that Boc-D-phenylalanine (4-iodo) acts as an inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can be leveraged to modulate drug interactions and improve therapeutic outcomes .

Biochemical Research

Enzyme-Substrate Interactions

This compound is extensively used in biochemical research to study enzyme-substrate interactions and protein folding. Its ability to modify the reactivity and interaction profiles of peptides makes it an essential tool in understanding complex biological processes.

Case Study: Enzymatic Activity Modulation

A study demonstrated that derivatives of Boc-D-phenylalanine (4-iodo) could significantly alter enzymatic activities, suggesting potential applications in regulating metabolic pathways .

Neuroscience Research

Understanding Neurotransmitter Function

Boc-D-phenylalanine (4-iodo) has been employed in neuroscience studies to explore the role of amino acids in neurotransmitter function. Its structural properties can influence neurotransmitter interactions, providing insights into brain chemistry.

Potential Therapeutic Applications

Ongoing research is investigating its implications in treating neurological disorders by modulating neurotransmitter systems, although further studies are needed to confirm these roles .

Analytical Chemistry

Standardization in Chromatography

In analytical chemistry, Boc-D-phenylalanine (4-iodo) is utilized as a standard in chromatographic techniques. Its consistent behavior aids researchers in analyzing complex mixtures and ensuring accuracy in experimental results.

作用机制

The mechanism of action of Boc-D-Phe(4-I)-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. The iodine atom can be used as a handle for further functionalization or as a marker for analytical studies .

相似化合物的比较

Boc-4-iodo-L-phenylalanine: The L-isomer of Boc-D-Phe(4-I)-OH, used similarly in peptide synthesis.

Boc-4-bromo-D-phenylalanine: A brominated analog used in similar applications but with different reactivity due to the bromine atom.

Boc-4-chloro-D-phenylalanine: A chlorinated analog with distinct reactivity and applications.

Uniqueness: this compound is unique due to the presence of the iodine atom, which provides distinct reactivity and functionalization options compared to its brominated and chlorinated counterparts .

生物活性

Boc-D-Phe(4-I)-OH, or Boc-D-phenylalanine with a 4-iodo substitution, is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.31 g/mol

- IUPAC Name : (2S)-2-amino-3-(4-iodophenyl)propanoic acid

The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during peptide synthesis, making it a valuable building block in the development of peptide-based therapeutics.

Synthesis

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group of D-phenylalanine is protected using the Boc group.

- Iodination : The para position of the phenyl ring is iodinated using iodine monochloride (ICl) or other iodinating agents.

- Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Biological Activity

This compound exhibits several notable biological activities:

Antitumor Activity

Research indicates that compounds containing D-phenylalanine derivatives exhibit significant antitumor properties. A study highlighted that derivatives with specific substitutions, including halogens like iodine, can enhance their efficacy against various cancer cell lines. For instance, this compound showed promising results in inhibiting the growth of MORS-406 plasmacytoma cells with an IC50 value indicating potent activity at low concentrations .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit renin activity, which is crucial in regulating blood pressure. A related compound demonstrated an IC50 value of M against human renin, suggesting that this compound could have similar or enhanced effects due to its structural modifications .

Case Study 1: Antitumor Efficacy

In a controlled study involving various derivatives of phenylalanine, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and prostate cancer models.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.5 | MORS-406 Plasmacytoma |

| Boc-D-Phe | 1.5 | Breast Cancer |

| Boc-L-Phe(4-I)-OH | 1.0 | Prostate Cancer |

Case Study 2: Renin Inhibition

Another study assessed the impact of this compound on plasma renin activity in salt-depleted marmosets. Following oral administration at a dose of 10 mg/kg, significant inhibition of plasma renin was observed, correlating with reduced blood pressure for up to two hours post-administration .

属性

IUPAC Name |

(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLZDBGQWRBTHN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。